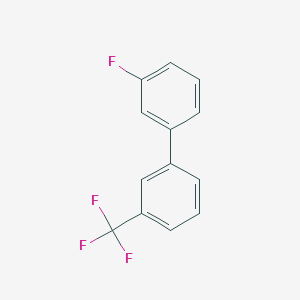

3-Fluoro-3'-trifluoromethylbiphenyl

Description

Significance of Fluorinated Biphenyl (B1667301) Systems in Contemporary Chemical Science

The introduction of fluorine into organic molecules, including biphenyl systems, imparts a range of desirable properties. nbinno.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance the metabolic stability of a compound, a crucial factor in pharmaceutical development. mdpi.comnih.gov This is because the C-F bond is more resistant to metabolic degradation compared to a carbon-hydrogen bond. mdpi.com

Furthermore, fluorination can modulate a molecule's lipophilicity, which affects its ability to cross biological membranes and can influence its bioavailability and transport within an organism. mdpi.comchimia.ch The presence of fluorine can also alter the electronic nature of the biphenyl system, influencing its binding affinity to biological targets like receptors and enzymes. chimia.chchimia.ch Beyond medicine, fluorinated compounds are integral to material science, contributing to the development of liquid crystals, fluoropolymers with high thermal stability and chemical resistance, and advanced electronics. nbinno.comnih.gov

Overview of Perfluorinated and Trifluoromethyl-Substituted Aromatic Compounds

Perfluorinated aromatic compounds, where all hydrogen atoms on the aromatic ring are replaced by fluorine, and trifluoromethyl-substituted compounds are two major classes of fluorinated aromatics. The trifluoromethyl (-CF3) group is particularly noteworthy. It is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. mdpi.comyoutube.com This property significantly deactivates the aromatic ring towards electrophilic attack. youtube.com

Despite its strong inductive effect, the -CF3 group is also highly lipophilic, a combination of properties that makes it a valuable substituent in the design of agrochemicals and pharmaceuticals. mdpi.comnih.gov The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and its ability to interact with biological targets. mdpi.com It is often considered a bioisostere for other groups, like a chlorine atom, due to steric similarities. mdpi.com

Structural Features and Electronic Nature of 3-Fluoro-3'-trifluoromethylbiphenyl

This compound possesses a unique structure with a single fluorine atom on one phenyl ring and a trifluoromethyl group on the other, both at the meta position. This substitution pattern dictates its electronic characteristics. The fluorine atom acts as a weak deactivator of its phenyl ring, while the trifluoromethyl group is a strong deactivator of the other ring. youtube.com

This differential substitution creates a polarized molecule. The trifluoromethyl group strongly withdraws electron density from its ring, while the fluorine atom has a more moderate electron-withdrawing effect on its ring. This electronic imbalance can influence the molecule's reactivity in further chemical transformations and its potential interactions in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H8F4 |

| CAS Number | 844856-46-8 |

| InChI Key | DMAUQDOSYZUCBP-UHFFFAOYSA-N |

| MDL Number | MFCD06201368 |

This data is compiled from various chemical suppliers and databases. fluorochem.co.ukbldpharm.com

Research Landscape and Challenges in Studying Complex Biphenyl Derivatives

The synthesis of complex biphenyl derivatives like this compound typically relies on powerful cross-coupling reactions. bohrium.com Methods such as the Suzuki-Miyaura, Stille, and Negishi couplings are instrumental in forming the crucial carbon-carbon bond between the two aryl rings. bohrium.comnih.govresearchgate.net These reactions often employ palladium, nickel, or copper catalysts to facilitate the bond formation between an organometallic reagent and an aryl halide or triflate. bohrium.com

However, the synthesis of asymmetrically substituted biphenyls presents challenges. Controlling the regioselectivity to ensure the desired substitution pattern can be difficult. Furthermore, the presence of multiple halogen atoms, as is often the case in the synthesis of fluorinated biphenyls, can lead to undesired side reactions. Overcoming these synthetic hurdles is a key focus of ongoing research, aiming to develop more efficient and selective methods for the preparation of these valuable compounds. bohrium.comresearchgate.net The inherent twist angle in biphenyl systems can also lead to atropisomerism, where hindered rotation around the central single bond creates non-superimposable stereoisomers, adding another layer of complexity to their study and synthesis. bohrium.comrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-[3-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15,16)17/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAUQDOSYZUCBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 3 Trifluoromethylbiphenyl

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Scaffolds

The creation of the aryl-aryl bond is the cornerstone of biphenyl synthesis. Transition-metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose, offering high yields and broad functional group tolerance under mild conditions. tcichemicals.com

Palladium catalysts are central to modern organic synthesis, particularly for the formation of C-C bonds in biaryl compounds. mdpi.com Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are widely employed due to their reliability and scope. These methods involve the reaction of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium complex.

The Suzuki–Miyaura coupling is one of the most extensively used methods for synthesizing biphenyl derivatives. nih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide or triflate in the presence of a base. tcichemicals.com For the synthesis of 3-Fluoro-3'-trifluoromethylbiphenyl, two primary retrosynthetic pathways exist:

Coupling of (3-fluorophenyl)boronic acid with 1-bromo-3-(trifluoromethyl)benzene.

Coupling of (3-(trifluoromethyl)phenyl)boronic acid with 1-bromo-3-fluorobenzene.

The choice of reactants is often dictated by the commercial availability and stability of the boronic acids and aryl halides. The reaction is known for its tolerance of a wide variety of functional groups and its use of relatively non-toxic and stable boronic acid reagents. tcichemicals.comnih.gov The efficiency of the Suzuki–Miyaura coupling for preparing fluorinated biphenyls has been well-documented. mdpi.comthieme-connect.de Various palladium catalysts, ligands, bases, and solvent systems can be optimized to achieve high yields. researchgate.net For instance, palladium nanoparticles supported on modified graphene have been used as a heterogeneous, recyclable catalyst for the synthesis of different fluorinated biphenyl derivatives. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Fluorinated Biphenyl Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-bromo-3-fluorobenzene | 4-vinylphenylboronic acid | G-COOH-Pd-10 | - | K2CO3 | Dioxane/H2O | 100 | >95 mdpi.com |

| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | K2CO3 | Dioxane/H2O | 100 | >95 mdpi.com |

| 2-iodo-4-nitrofluorobenzene | (2-bromophenyl)boronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Dioxane | Reflux | 81 nih.gov |

This table presents data for structurally related compounds to illustrate typical reaction conditions.

The Negishi coupling is another powerful method for forming C-C bonds, which utilizes organozinc reagents. wikipedia.org This reaction is particularly advantageous for the synthesis of highly fluorinated biphenyls. thieme-connect.com Organozinc compounds often exhibit higher reactivity than their boron counterparts, which can be beneficial, though they are also more sensitive to air and moisture. nih.gov The reaction couples organic halides or triflates with organozinc compounds, typically catalyzed by a palladium(0) or nickel(0) complex. wikipedia.org

For the synthesis of this compound, a Negishi approach would involve reacting a 3-fluorophenylzinc halide with 1-bromo-3-(trifluoromethyl)benzene, or vice versa. Studies have shown that for highly fluorinated systems, Negishi coupling using organozinc pivalates can be superior to Suzuki protocols, as it avoids the use of less stable organoboron compounds which may require a large excess. thieme-connect.com The choice of ligand, such as X-Phos, and palladium source (e.g., Pd2dba3) is crucial for achieving high yields. thieme-connect.com

Other metal-mediated reactions, like the Stille coupling (using organotin reagents), are also effective for biaryl synthesis. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the biphenyl product. nih.gov

Table 2: Comparison of Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | Pd(0) | Stable, non-toxic reagents; broad functional group tolerance. tcichemicals.comnih.gov | Boronic acids can be unstable under certain conditions. thieme-connect.com |

| Negishi | R-ZnX | Pd(0) or Ni(0) | High reactivity; couples sp, sp2, and sp3 carbons; good for fluorinated systems. wikipedia.orgthieme-connect.com | Reagents are sensitive to air and moisture. |

| Stille | R-Sn(Alkyl)3 | Pd(0) | Tolerant of many functional groups. | Stoichiometric toxic tin byproducts. nih.gov |

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille) involves a three-step catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Pd(II)(Ar)(X)L2]. nih.gov This step is often rate-limiting. acs.org Mechanistic studies have shown that for some systems, the dissociation of a ligand from the Pd(0) complex precedes the reaction with the aryl halide. acs.org

Transmetalation: The organometallic reagent (Ar'-M) transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) complex, [Pd(II)(Ar)(Ar')L2]. The specific mechanism of this step depends on the organometallic reagent and the base used (in the case of Suzuki coupling).

Reductive Elimination: The diorganopalladium(II) complex eliminates the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov

Kinetic studies and the isolation of intermediates have provided significant insight into these cycles. For example, investigations into C–H olefination reactions suggest that the C–H activation step can be rate-limiting and that cationic palladium species may be involved. nih.gov Similarly, studies on C-H arylation with diaryliodonium salts point to the involvement of high-oxidation-state palladium intermediates. nih.gov Understanding these mechanistic details allows for the rational design of more efficient catalysts and reaction conditions.

Direct C–H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. acs.orgnih.gov This methodology avoids the need for pre-functionalization (e.g., conversion to an organometallic reagent) of one of the aryl partners, instead forming the biaryl linkage by coupling an aryl halide with a C–H bond of another arene. researchgate.netacs.org

For the synthesis of this compound, a direct arylation approach could theoretically involve the palladium-catalyzed reaction of 1,3-difluorobenzene with 1-bromo-3-(trifluoromethyl)benzene or the reaction of benzotrifluoride (B45747) with 1-bromo-3-fluorobenzene. A significant challenge in direct arylation is controlling the regioselectivity of the C–H activation. acs.org However, significant progress has been made in developing catalyst systems that enable both intra- and intermolecular direct arylation with high yield and selectivity. acs.orgresearchgate.net The use of directing groups attached to one of the arenes can effectively control the position of arylation. acs.org

Alternative methods like the Ullmann reaction, which involves the copper-promoted coupling of two aryl halides, represent a classical strategy but often require harsh reaction conditions and have a more limited substrate scope compared to palladium-catalyzed methods.

Palladium-Catalyzed Cross-Coupling Reactions

Regioselective Introduction of Fluoro and Trifluoromethyl Groups

The precise positioning of the fluorine and trifluoromethyl groups is critical for the final compound's properties. These groups can be introduced either before or after the formation of the biphenyl scaffold. Typically, it is more straightforward to construct the biphenyl ring from pre-functionalized benzene (B151609) derivatives.

The regioselective synthesis of the required starting materials, such as 1-bromo-3-fluorobenzene or 1-bromo-3-(trifluoromethyl)benzene, is well-established. For instance, 3-fluoro-4-trifluoromethylbenzonitrile can be prepared from ortho-fluoro benzotrifluoride through a sequence of nitration, reduction, bromination, and diazotization, followed by cyanation. google.com

Direct C-H functionalization to introduce these groups onto an existing aromatic ring is an area of active research. Radical C-H trifluoromethylation of aromatic compounds often leads to mixtures of regioisomers. chemrxiv.org However, methods have been developed to improve regioselectivity. For instance, the use of cyclodextrins as additives can control the position of trifluoromethylation by encapsulating the substrate. chemrxiv.org Similarly, highly regioselective methods for the trifluoromethylation of N-heteroaromatic compounds have been developed, which could potentially be adapted for other aromatic systems. nih.govnih.gov

Regioselective fluorination can also be challenging. Halogenation-methoxylation sequences on electron-rich biphenyls have been used to achieve selective oxyfunctionalisation, which could be a precursor step to fluorination. researchgate.net Modern methods employing I(I)/I(III) catalysis or designer HF-based reagents are enabling the highly regioselective fluorination of various organic molecules. organic-chemistry.orgnih.gov

Fluorination Techniques for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a crucial step in the synthesis of this compound. A common strategy involves the use of a fluorinated building block in a cross-coupling reaction. For instance, 3-fluorophenylboronic acid can be coupled with a trifluoromethyl-substituted aryl halide. mdpi.com

Alternatively, direct fluorination of a pre-formed biphenyl skeleton can be considered, although this approach often suffers from a lack of regioselectivity. Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), have been developed to address this challenge, sometimes in conjunction with transition metal catalysis to direct the fluorination to a specific position. nih.gov However, for a meta-substituted pattern as in 3-fluorobiphenyl, achieving high regioselectivity through direct C-H fluorination remains a significant synthetic hurdle. Therefore, the use of pre-fluorinated starting materials is generally the more reliable and preferred method.

Arylboronic acids themselves can be subjected to fluorination. For example, the use of acetyl hypofluorite (AcOF) can convert electron-rich aryl boronic acids to their corresponding aryl fluorides in good yields. rsc.org This method's success is dependent on the electronic nature of the substituents on the aromatic ring.

Trifluoromethylation Strategies

The incorporation of a trifluoromethyl (CF3) group is another key synthetic challenge. Similar to fluorination, this is often achieved by employing a starting material already bearing the CF3 group, such as 3-(trifluoromethyl)phenyl bromide or iodide, in a cross-coupling reaction.

Direct trifluoromethylation of an aromatic ring is also a viable, albeit complex, strategy. A variety of reagents and methods have been developed for this purpose, including the use of trifluoromethylating agents like the Togni or Langlois reagents in radical reactions, or copper- and palladium-catalyzed trifluoromethylations of aryl halides. nih.gov For instance, palladium-catalyzed trifluoromethylation of aryl chlorides can be achieved using TESCF3 (triethylsilyl-trifluoromethyl) and KF. nih.gov However, controlling the position of trifluoromethylation on an unsubstituted or meta-substituted biphenyl ring can be challenging, making the use of pre-trifluoromethylated precursors a more common approach for ensuring the desired 3'-substitution pattern.

Control of Positional Isomerism in Biphenyl Synthesis

The paramount challenge in the synthesis of this compound is the precise control of the substituent positions to avoid the formation of other isomers. The Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited for this purpose as it forms the C-C bond between two pre-functionalized aryl partners, thus dictating the final substitution pattern.

The general approach involves the reaction of an arylboronic acid (or its ester) with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary disconnection strategies are possible:

Route A: Coupling of 3-fluorophenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene.

Route B: Coupling of (3-(trifluoromethyl)phenyl)boronic acid with 1-bromo-3-fluorobenzene.

Both routes are viable and the choice often depends on the commercial availability and cost of the starting materials. The inherent nature of the Suzuki-Miyaura coupling ensures that the fluorine and trifluoromethyl groups remain at their respective 3 and 3' positions on the biphenyl core. The high fidelity of this reaction minimizes the formation of positional isomers, which would be a significant issue in methods relying on direct functionalization of a biphenyl scaffold.

Optimization of Reaction Conditions and Yield

The efficiency and success of the synthesis of this compound via Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, ligand, solvent, and base, as well as temperature and reaction time.

Ligand Design and Catalyst Screening for Enhanced Selectivity and Efficiency

The selection of the palladium catalyst and its associated ligand is critical for achieving high yields and turnover numbers. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] can be effective, modern catalysis often employs more sophisticated systems. nih.gov

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Features |

| Pd(OAc)2 | Triphenylphosphine (PPh3) | 1-5 | Readily available, but can be less effective for challenging substrates. |

| Pd2(dba)3 | SPhos | 0.5-2 | Bulky, electron-rich phosphine ligand; highly active for a broad range of substrates. |

| PdCl2(dppf) | (dppf) | 1-3 | Ferrocene-based ligand, good for a variety of couplings. |

| Pd(PPh3)4 | None (ligand is part of the complex) | 2-5 | A common and versatile catalyst, though sometimes requiring higher temperatures. |

For the coupling of 3-substituted aryl halides, which can be sterically demanding, ligands with increased bulk and electron-donating properties, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), often provide superior results. These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the biphenyl product, leading to higher efficiency and the ability to use lower catalyst loadings.

Solvent Effects and Reaction Environment Optimization

The choice of solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing the solubility of reactants and reagents, the stability of the catalyst, and the rate of the reaction. A variety of solvents and solvent systems have been employed for this type of coupling.

Table 2: Solvent Systems for Suzuki-Miyaura Coupling

| Solvent System | Typical Base | Temperature (°C) | Comments |

| Toluene/Water | K2CO3, K3PO4 | 80-110 | A common biphasic system; water helps to dissolve the inorganic base. |

| Dioxane/Water | Na2CO3, Cs2CO3 | 80-100 | Another widely used biphasic system. |

| Dimethylformamide (DMF) | K2CO3 | 80-120 | A polar aprotic solvent that can be effective for less reactive substrates. |

| Tetrahydrofuran (THF) | K3PO4 | 60-80 | A lower-boiling ether solvent, often used for more reactive substrates. |

The selection of the base is also crucial. Inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4) are commonly used to activate the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, stronger bases like K3PO4 are often effective for less reactive aryl chlorides.

Scalability Considerations for Synthetic Routes

The scalability of a synthetic route is a critical factor, particularly in the context of pharmaceutical and materials science applications. The Suzuki-Miyaura coupling is generally considered a scalable reaction. However, several factors need to be considered when transitioning from a laboratory scale to a larger production scale.

Key considerations for scalability include:

Cost of reagents: The price of the palladium catalyst, ligand, and specialized starting materials can be a significant factor. Optimization to reduce catalyst loading is crucial.

Reaction time and temperature: Shorter reaction times and lower temperatures are desirable for reducing energy consumption and improving process safety.

Work-up and purification: The ease of product isolation and purification is important. The removal of residual palladium from the final product is often a regulatory requirement in the pharmaceutical industry.

Safety: The potential hazards associated with the reagents and solvents, as well as the exothermicity of the reaction, must be carefully managed on a larger scale.

For the synthesis of this compound, a robust and well-optimized Suzuki-Miyaura protocol using a highly active catalyst system would be the most promising approach for a scalable process. The use of a catalyst with a high turnover number would minimize the amount of expensive palladium required, and a well-chosen solvent and base system would facilitate an efficient and safe reaction on a larger scale.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 3 Trifluoromethylbiphenyl

Reactions Involving the Biphenyl (B1667301) Linkage

Cleavage of the biphenyl linkage in 3-Fluoro-3'-trifluoromethylbiphenyl is not a commonly observed reaction under standard laboratory conditions. Such transformations typically require high energy input, such as pyrolysis or specialized catalytic systems. While specific studies on this compound are lacking, enzymatic oxidation has been shown to induce C-C bond cleavage in biphenyl itself, often leading to the formation of single-ring aromatic compounds through complex metabolic pathways. nih.gov It is conceivable that under similar biological conditions, this compound could undergo analogous transformations.

Rearrangement reactions involving the biphenyl scaffold are also uncommon. However, photochemical conditions can sometimes induce isomerizations in aromatic compounds. libretexts.org For instance, certain perfluorinated radicals have been shown to undergo 1,2-fluorine atom migrations, although this is more relevant to saturated systems. nih.gov It is unlikely that the fluoro or trifluoromethyl groups on the biphenyl system would readily rearrange under typical synthetic protocols.

The biphenyl system can be subjected to both oxidative and reductive transformations, although the presence of the fluoro and trifluoromethyl substituents will modulate this reactivity.

Oxidative Transformations: Oxidation of the biphenyl core can lead to the formation of hydroxylated derivatives. Strong oxidizing agents can potentially lead to the degradation of the aromatic rings. The trifluoromethyl group, being strongly electron-withdrawing, would render the ring it is attached to more resistant to electrophilic attack and, consequently, to some oxidative processes. Conversely, the fluorine-substituted ring would be more susceptible to oxidation compared to the trifluoromethyl-substituted ring. In some cases, oxidation can lead to the formation of quinones or ring-opened products, though this typically requires harsh conditions. The oxidation of α-trifluoromethyl alcohols to the corresponding ketones is a known transformation and suggests the stability of the CF3 group under certain oxidative conditions. researchgate.net

Reductive Transformations: Reduction of the biphenyl system can be achieved through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen pressure. This would lead to the saturation of one or both aromatic rings to form cyclohexyl-cyclohexyl derivatives. The trifluoromethyl group is generally stable under these conditions. However, more potent reducing agents or specific catalytic systems can lead to the reduction of the trifluoromethyl group itself to a difluoromethyl (CHF2) or methyl (CH3) group. nih.gov

| Transformation | Reagents and Conditions | Expected Product(s) | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT | 3-Fluoro-3'-(trifluoromethyl)dicyclohexyl | Saturation of both aromatic rings. |

| Birch Reduction | Na, NH₃ (l), Ethanol | Dihydro and tetrahydro derivatives | Reduction of the aromatic rings. |

| CF₃ Group Reduction | Strong reducing agents (e.g., LiAlH₄ with additives) | 3-Fluoro-3'-(difluoromethyl)biphenyl or 3-Fluoro-3'-(methyl)biphenyl | Requires specific and potent reducing systems. |

Reactions at the Fluoro-Substituted Phenyl Ring

The fluorine atom on one of the phenyl rings significantly influences its reactivity, particularly in substitution reactions.

The fluorine atom in this compound can act as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions. This reactivity is enhanced by the electron-withdrawing nature of the trifluoromethyl group on the other ring, which can delocalize the negative charge in the Meisenheimer intermediate. The fluorine atom itself, being highly electronegative, also contributes to the electrophilicity of the carbon to which it is attached.

In a study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom was readily displaced by various nucleophiles such as alkoxides, thiolates, and amines. nih.govbeilstein-journals.org A similar reactivity pattern is expected for this compound, where strong nucleophiles can replace the fluorine atom.

| Nucleophile | Reagents and Conditions | Expected Product |

| Methoxide | NaOCH₃, CH₃OH, Reflux | 3-Methoxy-3'-trifluoromethylbiphenyl |

| Thiophenoxide | NaSPh, DMF, Heat | 3-Phenylthio-3'-trifluoromethylbiphenyl |

| Ammonia | NH₃, High Pressure, Heat | 3-Amino-3'-trifluoromethylbiphenyl |

The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions, albeit a deactivating one due to its high electronegativity. The other phenyl ring, bearing the strongly deactivating trifluoromethyl group, will be significantly less reactive towards electrophiles. Therefore, electrophilic substitution is expected to occur predominantly on the fluoro-substituted ring, at the positions ortho and para to the fluorine atom.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regioselectivity will be influenced by both the directing effect of the fluorine atom and steric hindrance from the adjacent phenyl ring.

| Reaction | Reagents and Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-nitro-3'-trifluoromethylbiphenyl and 3-Fluoro-6-nitro-3'-trifluoromethylbiphenyl |

| Bromination | Br₂, FeBr₃ | 3-Fluoro-4-bromo-3'-trifluoromethylbiphenyl and 3-Fluoro-6-bromo-3'-trifluoromethylbiphenyl |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acylation at the 4- or 6-position of the fluoro-ring. |

Reactions at the Trifluoromethyl-Substituted Phenyl Ring

The trifluoromethyl group (CF₃) is a powerful electron-withdrawing group with a significant impact on the reactivity of the phenyl ring to which it is attached.

This group is strongly deactivating and a meta-director in electrophilic aromatic substitution reactions. nih.gov Consequently, any electrophilic attack on this ring would be significantly slower than on the fluoro-substituted ring and would occur at the positions meta to the CF₃ group (positions 2', 4', and 6').

The C-F bonds in the trifluoromethyl group are very strong, making this group generally stable to a wide range of reaction conditions. However, as mentioned earlier, under specific and potent reductive conditions, it can be reduced. nih.gov Furthermore, the trifluoromethyl group can influence the reactivity of adjacent functional groups. For instance, the synthesis of trifluoromethyl ketones can be achieved through the nucleophilic trifluoromethylation of esters. beilstein-journals.org

Reactivity Influenced by Electron-Withdrawing Trifluoromethyl Group

The chemical reactivity of this compound is significantly shaped by the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group. nih.gov The -CF3 group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong inductive effect (-I). nih.govresearchgate.net This property substantially alters the electron distribution across the biphenyl system, enhancing the electrophilic character of the molecule. nih.gov

The strong inductive withdrawal of electron density by the -CF3 group leads to increased charge delocalization within the aromatic rings. nih.gov This effect activates electrophilic sites on the molecule, making it more susceptible to certain types of reactions. nih.gov For instance, the presence of the trifluoromethyl group can greatly enhance the electrophilic reactivities of adjacent functional groups or cationic sites that may form during a reaction. nih.gov In studies involving trifluoromethyl-substituted superelectrophiles generated in superacids, the -CF3 group was found to promote greater positive charge-delocalization, leading to unusual chemoselectivity and regioselectivity in subsequent reactions. nih.gov

| Substituent | σmeta | σpara | Reference |

|---|---|---|---|

| -CF3 | 0.46 | 0.53 | sciencemadness.org |

| -F | 0.34 | 0.06 | sciencemadness.org |

Hydrolysis and Derivatization of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which is a direct consequence of the strength of the carbon-fluorine bond, the strongest single bond in organic chemistry. nih.govbeilstein-journals.org This inherent stability makes the -CF3 group generally resistant to hydrolysis under standard chemical conditions. While enzymatic processes in specific biological systems can achieve defluorination, the chemical hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid, for example, requires harsh reaction conditions that are often not selective and can lead to the degradation of the molecule. nih.govosti.gov

Similarly, direct chemical derivatization of the -CF3 group on an aromatic ring is challenging. The C-F bonds are inert, and the group lacks easily accessible orbitals for many chemical transformations. mdpi.com Research in the field of fluorination chemistry often focuses on the introduction of the -CF3 group into molecules to enhance properties like metabolic stability and lipophilicity, rather than its subsequent conversion into other functional groups. mdpi.comresearchgate.net Processes have been developed for fluorination reactions, such as converting a trichloromethyl group to a trifluoromethyl group using reagents like antimony pentafluoride or hydrogen fluoride, but the reverse reaction (hydrolysis) is not synthetically straightforward. google.comgoogle.com For this compound specifically, the literature available from the search does not provide examples of successful hydrolysis or direct derivatization of the trifluoromethyl moiety.

Investigations into Reaction Mechanisms and Intermediates

Transition State Analysis and Reaction Coordinate Mapping

Understanding the detailed reaction mechanisms of molecules like this compound involves advanced computational and experimental techniques. Transition state analysis and reaction coordinate mapping are powerful computational tools used to elucidate the pathways of chemical reactions. arxiv.orgresearchgate.net Reaction coordinate mapping aims to simplify the study of complex chemical dynamics by identifying a key collective coordinate—the "reaction coordinate"—that represents the primary path of transformation from reactants to products. arxiv.orgresearchgate.net By modeling the energy landscape along this coordinate, chemists can identify the transition state, which is the highest energy point on the minimum energy path.

For a reaction involving this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, transition state analysis would involve quantum mechanical calculations to:

Determine the geometry and energy of the transition state structure.

Calculate the activation energy, which governs the reaction rate.

Visualize the vibrational modes of the transition state to confirm it represents the correct saddle point on the potential energy surface.

While specific studies performing this analysis on this compound were not identified in the search results, research on other fluorinated biphenyls has utilized computational methods to understand their structure and properties. acs.org Applying these techniques could reveal how the fluorine and trifluoromethyl substituents stabilize or destabilize potential transition states, thereby explaining the observed regioselectivity and reactivity of the compound. biorxiv.org

Isolation and Characterization of Reactive Intermediates

The course of a chemical reaction is often dictated by the formation of transient, high-energy species known as reactive intermediates. For reactions involving this compound, the nature of these intermediates would depend on the reaction conditions. Given the strong electron-withdrawing power of the -CF3 group, the formation of cationic intermediates, or superelectrophiles, is plausible under strongly acidic conditions. nih.gov Research on other trifluoromethyl-substituted aromatic compounds has shown that they can be protonated in superacids (like CF3SO3H) to generate highly reactive carbocations where the positive charge is delocalized across the ring system. nih.gov The characterization of such intermediates typically requires specialized spectroscopic techniques at low temperatures to prevent their rapid decomposition.

In other reaction types, such as those involving radical mechanisms, a trifluoromethyl-substituted aryl radical could be a key intermediate. For nucleophilic aromatic substitution reactions, a Meisenheimer complex—a resonance-stabilized anionic intermediate—would be formed. The fluorine and trifluoromethyl groups would play a crucial role in stabilizing this anionic complex, thereby facilitating the reaction. However, the direct isolation and characterization of reactive intermediates specifically from reactions of this compound are not documented in the provided search results.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, offering deep insight into reaction mechanisms. Kinetic studies on reactions of this compound would measure reaction rates under varying conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation).

The electron-withdrawing trifluoromethyl and fluoro substituents are expected to have a significant impact on both kinetics and thermodynamics.

Kinetics: For a nucleophilic aromatic substitution reaction, these groups would accelerate the rate by stabilizing the negatively charged transition state leading to the Meisenheimer intermediate. Conversely, for electrophilic aromatic substitution, they would deactivate the ring and slow the reaction rate significantly.

While general principles predict these effects, specific experimental kinetic or thermodynamic data (e.g., rate constants, equilibrium constants) for reactions involving this compound were not found in the search results. Such studies would be essential for a complete quantitative understanding of its reaction pathways.

Derivatization and Analog Synthesis Based on the 3 Fluoro 3 Trifluoromethylbiphenyl Scaffold

Introduction of Additional Functional Groups on the Biphenyl (B1667301) Core

The functionalization of the 3-fluoro-3'-trifluoromethylbiphenyl core is essential for modulating its properties and for creating analogs with diverse characteristics. This can be achieved by introducing a variety of substituents, including carbonyl groups, amines, halogens, and heterocyclic systems.

The introduction of carbonyl groups such as aldehydes and carboxylic acids onto the biphenyl scaffold provides synthetic handles for further elaboration, for instance, in amide bond formation or the construction of heterocycles.

One common strategy for introducing a carboxylic acid is to perform the initial Suzuki-Miyaura coupling using a reagent that already contains a protected carboxyl group. Alternatively, established methods like ortho-lithiation followed by quenching with carbon dioxide can be employed to install a carboxylic acid group at a specific position. Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, can introduce ketone functionalities, which can be further oxidized if necessary.

The direct formylation of aromatic rings can be achieved using various reagents under electrophilic conditions. researchgate.net Furthermore, existing functional groups can be converted to carbonyls. For example, a methyl group can be oxidized to a carboxylic acid, or an alcohol can be oxidized to an aldehyde. The conversion of esters to trifluoromethyl ketones is also a well-developed methodology that can be applied to derivatives of the biphenyl scaffold. beilstein-journals.orgorganic-chemistry.org

| Derivative Name | Functional Group | Potential Synthetic Route |

| 3-Fluoro-3'-trifluoromethyl-[1,1'-biphenyl]-x-carboxylic acid | Carboxylic Acid | Suzuki coupling with a carboxylated boronic acid; Lithiation and CO2 quench |

| 3-Fluoro-3'-trifluoromethyl-[1,1'-biphenyl]-x-carbaldehyde | Aldehyde | Electrophilic formylation (e.g., Vilsmeier-Haack reaction) |

| 1-(3-Fluoro-3'-trifluoromethyl-[1,1'-biphenyl]-x-yl)ethan-1-one | Ketone (Acetyl) | Friedel-Crafts acylation with acetyl chloride |

| 2,2,2-Trifluoro-1-(3-fluoro-3'-trifluoromethyl-[1,1'-biphenyl]-x-yl)ethan-1-one | Trifluoromethyl Ketone | Reaction of an ester derivative with a trifluoromethylating agent |

Amine and additional halogen substituents are crucial for modifying the electronic properties, basicity, and hydrogen bonding capabilities of the molecule. The existence of compounds like 2'-Fluoro-[1,1'-biphenyl]-3-amine demonstrates the viability of synthesizing such derivatives. bldpharm.com

The most common method for introducing an amine group is through the nitration of the aromatic ring followed by the reduction of the nitro group. Direct amination can also be achieved through modern cross-coupling methods like the Buchwald-Hartwig amination. Halogenation, such as bromination or chlorination, is typically accomplished via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or molecular chlorine with a Lewis acid catalyst. These newly installed halogens can then serve as handles for subsequent cross-coupling reactions. Additionally, carboxylic acid derivatives can be converted into N-trifluoromethyl amides, introducing a unique functional group with distinct electronic properties. nih.govescholarship.org

| Derivative Name | Functional Group | Potential Synthetic Route |

| x-Amino-3-fluoro-3'-trifluoromethyl-[1,1'-biphenyl] | Amine | Nitration followed by reduction; Buchwald-Hartwig amination |

| x-Bromo-3-fluoro-3'-trifluoromethyl-[1,1'-biphenyl] | Bromine | Electrophilic bromination with NBS |

| N-(3-Fluoro-3'-trifluoromethyl-[1,1'-biphenyl]-x-yl)acetamide | Amide | Acylation of the corresponding amine derivative |

| 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride | Amine Salt | Treatment of the amine with HCl |

Integrating nitrogen and oxygen-containing heterocycles can significantly alter the scaffold's solubility, polarity, and ability to interact with biological targets. There are two primary approaches: constructing the heterocycle onto the biphenyl core or coupling a pre-formed heterocycle to the scaffold.

For the first approach, functional groups like carboxylic acids and amines are used as starting points. For example, a 1,2-aminocarboxylic acid derivative could be used to form a benzoxazinone (B8607429) ring, or an aminothiol (B82208) could be used to form a benzothiazole. For the second approach, palladium-catalyzed cross-coupling reactions are again invaluable. A halogenated version of the this compound can be coupled with a heterocyclic boronic acid (or vice-versa) to attach rings like pyridine (B92270), pyrazole, or oxazole. The synthesis of fluorinated pyridine carboxylic acids highlights the availability of such building blocks for these reactions. uni.lu

Synthesis of Conformationally Restricted Analogs

The biphenyl core is characterized by rotation around the central carbon-carbon single bond. Restricting this rotation by introducing a chemical bridge between the two phenyl rings creates a more rigid, planar structure. This conformational locking can lead to enhanced selectivity for biological targets and improved physicochemical properties. The most common bridged analogs are fluorenones and dibenzofurans.

Fluorenone derivatives can be synthesized from biphenyl-2-carboxylic acids via an intramolecular Friedel-Crafts acylation, which forms a five-membered ketone bridge. organic-chemistry.org Modern methods also include palladium-catalyzed carbonylative cyclizations of o-halobiaryls or radical cyclizations of biarylcarboxylic acids. organic-chemistry.orgnih.gov

Dibenzofurans, which contain an oxygen bridge, are typically synthesized via the intramolecular cyclization of diaryl ethers. organic-chemistry.org A common route involves the palladium-catalyzed C-O cyclization of a 2-hydroxybiphenyl derivative. nih.gov This approach creates a planar, fluorescent core that can be a rigid analogue of the parent biphenyl. nih.gov

| Analog Type | Bridging Group | General Synthetic Method |

| Fluorenone | Carbonyl (-C=O-) | Intramolecular Friedel-Crafts acylation of a biphenyl-2-carboxylic acid |

| Dibenzofuran | Ether (-O-) | Palladium-catalyzed intramolecular C-H/C-O cyclization of a 2-hydroxybiphenyl |

| Carbazole | Amine (-NH-) | Palladium-catalyzed intramolecular C-H/C-N cyclization of a 2-aminobiphenyl |

Exploration of Chiral Derivatives

Chirality can be introduced into the this compound system in two primary ways: by creating stereogenic centers in substituents attached to the rings, or by inducing atropisomerism, which is axial chirality arising from hindered rotation about the biphenyl bond. nih.gov

The introduction of stereogenic centers follows standard asymmetric synthesis protocols. For example, a ketone derivative could undergo asymmetric reduction to produce a chiral alcohol, or an alkene substituent could undergo asymmetric dihydroxylation or hydrogenation.

Atropisomerism occurs when rotation around the C-C bond between the two aryl rings is sufficiently restricted by the presence of bulky ortho-substituents, allowing for the isolation of stable, non-interconverting enantiomers. researchgate.netacs.org While the this compound scaffold itself does not have sufficient steric hindrance at the ortho positions to exhibit stable atropisomerism at room temperature, the introduction of additional substituents at one or more of the ortho positions (2, 2', 6, or 6') can create a significant rotational barrier. nih.govresearchgate.netnih.gov For example, the synthesis of a derivative with methyl or methoxy (B1213986) groups at the 2- and 6-positions would likely lead to separable atropisomers. acs.orgbeilstein-journals.org The synthesis of these chiral molecules often relies on stereoselective cross-coupling reactions or classical resolution of a racemic mixture. nih.gov The study of such atropisomers is a significant area of research, as the defined three-dimensional structure is often key to potent and selective biological activity. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 3 Trifluoromethylbiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Fluoro-3'-trifluoromethylbiphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular structure in solution.

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.0-7.8 ppm). The eight distinct aromatic protons would exhibit splitting patterns influenced by both homo- and heteronuclear coupling to each other and to the fluorine nuclei.

¹³C NMR: The ¹³C NMR spectrum should display 12 distinct signals for the aromatic carbons, as the molecule is asymmetric. Key predicted features include:

A carbon directly bonded to the single fluorine atom (C-3), which would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

The trifluoromethyl carbon (CF₃), which would appear as a quartet due to coupling with the three fluorine atoms, typically with a very large ¹JCF of approximately 270-272 Hz. rsc.orgresearchgate.net This signal is often found in the aromatic region of the spectrum. researchgate.net

The carbon attached to the CF₃ group (C-3'), which would show a smaller quartet splitting due to a two-bond coupling (²JCF) of around 32-33 Hz. rsc.org

Other aromatic carbons will also exhibit smaller C-F couplings depending on their proximity to the fluorinated substituents.

¹⁹F NMR: The fluorine NMR spectrum provides the most direct insight into the electronic environment of the fluorine atoms. nih.gov It is expected to show two distinct signals:

A singlet for the trifluoromethyl (CF₃) group, anticipated around -63 ppm relative to CFCl₃, which is a typical range for a benzotrifluoride (B45747) moiety. rsc.orgcolorado.edu

A multiplet for the single fluorine atom on the other ring, expected around -113 ppm, similar to what is observed for monofluorobenzene. colorado.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H | ~ 7.0 - 7.8 | Complex multiplets |

| ¹³C (CF₃) | ~ 123 | Quartet (q), ¹JCF ≈ 272 Hz |

| ¹³C (C-F) | ~ 163 | Doublet (d), ¹JCF ≈ 245 Hz |

| ¹³C (Aromatic) | ~ 115 - 142 | Doublets, Triplets, or Quartets with smaller JCF |

| ¹⁹F (CF₃) | ~ -63 | Singlet (s) |

| ¹⁹F (-F) | ~ -113 | Multiplet |

Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

To unambiguously assign all signals and confirm the molecular structure, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons on each of the individual phenyl rings by identifying vicinal (³JHH) and other through-bond proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between nuclei. For this compound, NOESY could provide information about the preferred conformation, particularly the relative orientation of the two rings, by detecting spatial correlations between protons on opposite rings. Conformational analysis of similar fluorinated molecules has been successfully performed using such techniques. sci-hub.boxresearchgate.net

Biphenyls substituted at the ortho positions often exhibit hindered rotation around the central C-C single bond, leading to the existence of stable rotational isomers (atropisomers). nih.gov For this compound, the substituents are in the meta positions. The steric hindrance from meta-substituents is significantly less than from ortho-substituents, and therefore, the rotational barrier is expected to be relatively low.

Dynamic NMR (DNMR) spectroscopy is the technique used to measure the energy barriers of such rotational processes. rsc.org By monitoring the NMR spectra over a range of temperatures, the rate of interconversion between conformers can be determined. For many biphenyls, the barrier to rotation is in a range that makes it amenable to study by DNMR. rsc.org While the barrier for the title compound has not been reported, studies on related structures suggest it would likely be too low to allow for the isolation of atropisomers at room temperature.

X-ray Crystallography for Solid-State Structure Determination

An X-ray crystal structure of this compound would precisely determine the dihedral angle between the two phenyl rings. In the solid state, biphenyl (B1667301) itself is planar, but substitution, even at the meta positions, typically induces a non-planar, twisted conformation to minimize steric repulsion. For example, the crystal structure of a related compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, reveals significant dihedral angles between its aromatic rings. researchgate.net

Furthermore, the analysis would reveal the nature of intermolecular interactions that dictate the crystal packing. For fluorinated compounds, weak non-covalent interactions such as C-H···F hydrogen bonds and π-π stacking are common. researchgate.net The presence of both a single fluorine and a trifluoromethyl group offers multiple sites for such interactions, which could lead to complex and interesting packing motifs in the crystal lattice. Phenyl/perfluorophenyl interactions are also known to be significant in directing the formation of supramolecular structures. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules and is influenced by subtle differences in intermolecular interactions. researchgate.net Given the potential for various weak interactions (C-H···F, F···F, π-π), it is plausible that this compound could exhibit polymorphism. Different polymorphs can have different physical properties. The study of polymorphism in biphenyl compounds, including those used for detecting polychlorinated biphenyls, is an active area of research. nih.gov

The way molecules arrange themselves in the crystal lattice is known as supramolecular assembly. This self-assembly is governed by non-covalent interactions. nih.gov In fluorinated systems, interactions involving fluorine can be dominant. The interplay between the electron-withdrawing trifluoromethyl group and the polar C-F bond in this compound could lead to unique supramolecular architectures directed by these specific interactions. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Characterization of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct structural features: the fluorinated benzene (B151609) ring, the trifluoromethyl-substituted benzene ring, and the biphenyl linkage.

The trifluoromethyl (CF₃) group vibrations are typically strong and readily identifiable in the IR spectrum. Key vibrations include:

Symmetric and Asymmetric C-F stretching: These are typically observed in the region of 1100-1350 cm⁻¹.

CF₃ deformation modes: These appear at lower frequencies.

The C-F stretching vibration from the fluorine atom attached to the biphenyl ring is expected to produce a strong absorption band in the 1000-1100 cm⁻¹ region.

Aromatic ring vibrations give rise to several characteristic bands:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹.

C=C stretching: Vibrations within the aromatic rings typically result in a group of peaks between 1400 and 1600 cm⁻¹.

C-H out-of-plane bending: These bands, found between 650 and 900 cm⁻¹, are sensitive to the substitution pattern of the benzene rings.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric CF₃ Stretch | ~1280 | IR (Strong) |

| Symmetric CF₃ Stretch | ~1140 | IR (Strong) |

| C-F Stretch (Aryl-F) | 1000 - 1100 | IR (Strong) |

| Aromatic C-H Out-of-Plane Bending | 650 - 900 | IR (Strong) |

| Biphenyl Inter-ring Stretch | ~1300 | Raman (often weak) |

In Situ Spectroscopic Monitoring of Reactions

The synthesis of this compound, often achieved through methods like the Suzuki-Miyaura cross-coupling reaction, can be monitored in real-time using in situ spectroscopic techniques. acs.orgnih.govrsc.orgresearchgate.netaip.org Raman and IR spectroscopy are particularly well-suited for this purpose as they allow for the non-invasive tracking of reactant consumption and product formation directly within the reaction vessel. acs.orgrsc.org

For instance, in a Suzuki coupling reaction between a fluorinated aryl halide and a trifluoromethylphenylboronic acid, one could monitor:

The disappearance of the vibrational bands characteristic of the starting materials.

The emergence and increase in intensity of peaks specific to the this compound product, such as the characteristic biphenyl ring vibrations. acs.org

This real-time analysis provides valuable kinetic data and insight into reaction mechanisms, allowing for precise control and optimization of the synthesis. nih.govrsc.org

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₃H₈F₄), the exact mass can be calculated with high precision, distinguishing it from other compounds with the same nominal mass.

When subjected to ionization, typically through electron impact (EI), the molecular ion (M⁺˙) of this compound will undergo fragmentation. The resulting pattern is a fingerprint of the molecule's structure. While specific experimental data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of fluorinated aromatic compounds and biphenyls. libretexts.orgnih.govwhitman.edunist.govresearchgate.net

Common fragmentation pathways would likely include:

Loss of a fluorine atom (-F): From either the fluoro or trifluoromethyl group.

Loss of trifluoromethyl radical (-CF₃): A significant fragmentation due to the stability of the CF₃ radical.

Cleavage of the biphenyl bond: Resulting in ions corresponding to the two substituted phenyl rings.

Loss of neutral molecules: Such as HF.

A predicted fragmentation table is presented below:

| Ion Fragment | Description |

| [C₁₃H₈F₄]⁺˙ (Molecular Ion) | Intact molecule with one electron removed |

| [C₁₃H₈F₃]⁺ | Loss of a Fluorine atom |

| [C₁₂H₈F]⁺ | Loss of the CF₃ group |

| [C₇H₅F]⁺˙ / [C₆H₄F]⁺ | Fragments from cleavage of the biphenyl bond |

| [C₇H₄F₃]⁺ / [C₆H₄]⁺˙ | Fragments from cleavage of the biphenyl bond |

Gas-Phase Ion Chemistry Studies

The study of ion-molecule reactions in the gas phase provides fundamental insights into the intrinsic reactivity and properties of a compound, free from solvent effects. ufl.eduyorku.ca Techniques like ion cyclotron resonance (ICR) or selected-ion flow tube (SIFT) mass spectrometry can be used to investigate the gas-phase chemistry of this compound. yorku.caresearchgate.net

Key areas of investigation include:

Proton Affinity: Determining the gas-phase basicity of the molecule by studying its protonation reaction with various acids. The fluorine and trifluoromethyl groups, being electron-withdrawing, are expected to decrease the proton affinity of the aromatic rings compared to unsubstituted biphenyl.

Reactions with specific ions: Studying reactions with various cations and anions can reveal information about reaction mechanisms and the stability of intermediates. researchgate.net For fluorinated compounds, interactions with metal ions have been a subject of study to understand C-F bond activation. yorku.ca

These studies contribute to a deeper understanding of the molecule's fundamental chemical properties.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, explores the electronic transitions within a molecule and its subsequent de-excitation pathways. The photophysical properties of biphenyls are known to be sensitive to the nature and position of substituents. nih.gov

For this compound, the introduction of fluorine and trifluoromethyl groups is expected to influence its electronic properties. researchgate.netresearchgate.netnih.govmdpi.com

Absorption: The π-π* transitions of the biphenyl system will give rise to strong absorption bands in the UV region. The electron-withdrawing nature of the F and CF₃ groups may cause a blue shift (hypsochromic shift) in the absorption maximum compared to unsubstituted biphenyl. nih.gov

Emission: Many biphenyl derivatives are fluorescent. The fluorescence quantum yield and the emission wavelength of this compound would be influenced by factors such as the rigidity of the structure and the potential for intersystem crossing, which can be affected by the heavy fluorine atoms. The introduction of fluorine atoms can sometimes enhance fluorescence quantum yields by increasing the rigidity of the molecular structure and suppressing non-radiative decay pathways. mdpi.com

A summary of the expected photophysical properties is provided below.

| Property | Expected Observation |

| Absorption Maximum (λₘₐₓ) | In the UV region, likely blue-shifted compared to unsubstituted biphenyl due to electron-withdrawing substituents. nih.gov |

| Molar Absorptivity (ε) | High, characteristic of π-π* transitions in aromatic systems. |

| Emission Maximum (λₑₘ) | Expected fluorescence in the UV or blue region of the spectrum. |

| Fluorescence Quantum Yield (Φf) | Dependent on structural rigidity; fluorination can potentially enhance the quantum yield. mdpi.com |

| Stokes Shift | The energy difference between the absorption and emission maxima. |

Detailed experimental studies would be required to precisely quantify these photophysical parameters for this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

No experimental data has been found regarding the UV-Vis absorption and fluorescence properties of this compound. To populate this section, studies would need to be conducted to determine its molar absorption coefficient, absorption maxima (λ_max_), and fluorescence emission spectra, including excitation and emission wavelengths and quantum yield. Such data would provide insight into the electronic transitions of the molecule.

Excited State Dynamics and Energy Transfer Mechanisms

Information on the excited-state dynamics, such as the lifetime of the excited state (τ) and the mechanisms of energy transfer for this compound, is not available in published literature. Research in this area would involve techniques like time-resolved fluorescence spectroscopy to understand the de-excitation pathways of the molecule, including radiative and non-radiative decay processes and potential intersystem crossing or energy transfer to other molecules.

Theoretical and Computational Studies of 3 Fluoro 3 Trifluoromethylbiphenyl

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For substituted biphenyls, DFT has become a widely used method for calculating properties such as electronic structure, rotational barriers, and charge distribution. rsc.orgresearchgate.net These calculations rely on approximating solutions to the Schrödinger equation, providing a detailed picture of the molecule at the electronic level. nih.gov

The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally corresponds to higher reactivity. nih.gov

In 3-Fluoro-3'-trifluoromethylbiphenyl, the electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly influences the electronic landscape. mdpi.com The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can lower the energy levels of both the HOMO and LUMO. mdpi.com DFT calculations can precisely quantify these energies. The distribution of these orbitals is also revealing; the HOMO is typically localized on the more electron-rich regions of the molecule, while the LUMO resides on the electron-poorer areas, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netsemanticscholar.org

Table 1: Illustrative Frontier Orbital Energies for Substituted Biphenyls This table presents typical calculated energy values for related aromatic compounds to illustrate the expected range for this compound. Actual values require specific computation.

| Molecular Orbital | Calculated Energy (eV) | Description |

| LUMO | -0.5 to -1.5 | The lowest energy orbital available to accept an electron; its energy is lowered by electron-withdrawing groups. |

| HOMO | -5.0 to -6.5 | The highest energy orbital containing electrons; its energy is also stabilized (lowered) by electron-withdrawing substituents. |

| Energy Gap (ΔE) | 4.0 to 5.5 | The difference between LUMO and HOMO energies, indicating the molecule's electronic stability and reactivity. |

Source: Synthesized from principles described in references nih.govnih.govsemanticscholar.org.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack. These are typically found around electronegative atoms.

Blue: Regions of most positive electrostatic potential, electron-poor, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show a significant negative potential localized around the highly electronegative fluorine atom. The hydrogen atoms of the biphenyl (B1667301) rings would exhibit positive potential. researchgate.netnih.gov The trifluoromethyl group, due to the strong electronegativity of the three fluorine atoms, would create a region of positive potential on the adjacent carbon atom while showing a negative potential on the fluorine atoms themselves.

DFT calculations can determine the partial charge distributed on each atom within a molecule. researchgate.net This analysis provides a quantitative measure of the electronic effects of substituents. In this compound, both the fluorine and trifluoromethyl groups act as electron-withdrawing substituents, influencing the charge distribution across the biphenyl system.

The fluorine atom will carry a significant negative partial charge. The carbon atom to which it is attached (C3) will, in turn, become more positive. Similarly, the trifluoromethyl group will induce a strong positive partial charge on the carbon atom it is bonded to (C3') and a negative charge on its own fluorine atoms. fluorine1.ru This polarization affects the reactivity of the entire molecule. Quantum chemical calculations, such as those using Natural Bond Orbital (NBO) analysis, can provide detailed values for these atomic charges. nih.govresearchgate.net

Conformational Analysis and Torsional Barriers

The three-dimensional structure and flexibility of biphenyl compounds are primarily dictated by the rotation around the central carbon-carbon single bond connecting the two phenyl rings. This rotation is subject to steric and electronic influences from substituents.

Biphenyl and its derivatives are not planar. libretexts.org The steric repulsion between the hydrogen atoms at the ortho positions (2, 2', 6, and 6') forces the rings to adopt a twisted conformation. The angle between the planes of the two rings is known as the dihedral or torsional angle. The interconversion between different rotational isomers (conformers) occurs through rotation about the central C-C bond. libretexts.org

The energy required for this rotation is known as the torsional barrier or rotational barrier. If this barrier is high enough (typically >16-19 kcal/mol), stable conformers called atropisomers can be isolated at room temperature. libretexts.org For this compound, the substituents are in the meta positions. Since there are no bulky groups in the ortho positions, the steric hindrance to rotation is minimal. libretexts.orgrsc.org Consequently, the rotational barrier is expected to be low, and the molecule will exist as a rapidly interconverting mixture of conformers in solution at ambient temperatures. researchgate.net

While the primary determinant of high rotational barriers in biphenyls is the size of ortho-substituents, the electronic effects of substituents can also influence conformation and the height of the torsional barrier. researchgate.netnih.gov The fluorine and trifluoromethyl groups are both strongly electronegative. Their presence can affect the bond lengths and angles of the biphenyl system, as well as the electronic repulsion or attraction between the rings during rotation.

Studies on fluorinated biphenyls have shown that fluorine substitution can fine-tune the geometric and electronic properties of the biaryl unit. researchgate.net The trifluoromethyl group is sterically larger than a hydrogen atom but smaller than very bulky groups like iodine or a tertiary-butyl group. Its primary impact in the meta-position is electronic rather than steric. Computational models can precisely calculate the potential energy surface for the rotation around the biphenyl axis, revealing the most stable conformations and the energy barriers between them. rsc.orgnih.gov For this compound, the minimum energy conformation would still be a twisted structure, and the planar conformations would represent the transition states for rotation.

Table 2: Summary of Conformational Properties

| Property | Expected Characteristic for this compound | Rationale |

| Stable Conformation | Twisted (Non-planar) | Minimizes steric repulsion between the two phenyl rings. libretexts.org |

| Rotational Barrier | Low | Substituents are in the meta-positions, resulting in minimal steric hindrance to rotation compared to ortho-substituted biphenyls. libretexts.orgrsc.org |

| Atropisomerism | Not observed at room temperature | The energy barrier for rotation is too low to allow for the isolation of stable rotational isomers. libretexts.orgresearchgate.net |

| Substituent Influence | Primarily electronic | The electron-withdrawing F and CF3 groups modify the electronic structure but do not create a significant steric barrier to rotation. mdpi.comresearchgate.net |

Simulation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the complex mechanisms of chemical reactions. For the synthesis of this compound, which is often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, theoretical simulations can map out the entire reaction pathway.

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle that can be meticulously studied using computational methods such as Density Functional Theory (DFT). nih.govnih.govrsc.orgnih.gov This reaction typically couples an aryl halide (e.g., 3-fluorobromobenzene) with an organoboron compound (e.g., 3-(trifluoromethyl)phenylboronic acid) in the presence of a palladium catalyst and a base. youtube.comyoutube.com

A hypothetical reaction energy profile for the Suzuki-Miyaura coupling to form this compound, as predicted by DFT calculations, might look as follows:

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Oxidative Addition | Pd(0)L₂ + 3-F-Ph-Br | [3-F-Ph-Pd(II)L₂-Br] | 10-15 | -5 to -10 |

| Transmetalation | [3-F-Ph-Pd(II)L₂-Br] + [3-CF₃-Ph-B(OH)₃]⁻ | [3-F-Ph-Pd(II)L₂-Ph-3-CF₃] | 15-25 | -10 to -15 |

| Reductive Elimination | [3-F-Ph-Pd(II)L₂-Ph-3-CF₃] | 3-F-Ph-Ph-3-CF₃ + Pd(0)L₂ | 5-10 | -20 to -30 |

This is a hypothetical data table for illustrative purposes.

These computational predictions of reaction energetics and kinetics are crucial for optimizing reaction conditions, such as temperature and choice of catalyst, to achieve higher yields and reaction rates. nih.gov

The efficiency of the cross-coupling reaction is highly dependent on the interactions between the catalyst and the substrates. Computational studies can model these interactions in detail. The choice of ligands on the palladium catalyst is critical, as they influence the electronic and steric environment of the metal center, thereby affecting the rates of oxidative addition and reductive elimination. researchgate.net

DFT calculations can be used to study the geometry of the catalyst-substrate complexes at various stages of the catalytic cycle. For example, the initial interaction involves the coordination of the aryl halide to the Pd(0) complex, leading to the oxidative addition intermediate. The calculations can reveal the bond lengths and angles in this intermediate, providing insights into the stability and reactivity of the complex. nih.gov

Similarly, during the transmetalation step, the interaction between the palladium complex and the organoboron species is modeled. The base plays a crucial role in activating the boronic acid, and computational models can include the base to provide a more accurate picture of the transmetalation transition state. nih.govyoutube.com The nature of the substituents on the phenyl rings (in this case, the fluoro and trifluoromethyl groups) also influences the electronic properties of the substrates and their interaction with the catalyst.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for identifying functional groups and determining the structure of molecules. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. acs.orgesisresearch.org

For this compound, a DFT calculation (e.g., using the B3LYP functional with a suitable basis set like 6-311+G**) would yield a set of vibrational modes and their corresponding frequencies. acs.org These calculated frequencies are often scaled by a factor (typically around 0.96) to account for anharmonicity and other systematic errors in the calculations. ajchem-a.com

A predicted IR spectrum can be generated from the calculated frequencies and intensities, which can then be compared with an experimental spectrum to confirm the identity and structure of the synthesized compound. ajchem-a.com Key vibrational modes for this compound would include the C-F stretching vibration, the C-H stretching and bending modes of the aromatic rings, the C-C stretching modes of the biphenyl backbone, and the symmetric and asymmetric stretching modes of the CF₃ group.

A sample of predicted vibrational frequencies for key modes might be:

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) |

| C-F Stretch | 1280 | 1229 |

| Aromatic C-H Stretch | 3100-3200 | 2976-3072 |

| CF₃ Symmetric Stretch | 1150 | 1104 |

| CF₃ Asymmetric Stretch | 1350 | 1296 |

| Biphenyl C-C Stretch | 1600 | 1536 |

This is a hypothetical data table for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. Computational chemistry can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) with good accuracy. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which the chemical shifts are derived.

For this compound, predicting the ¹⁹F NMR chemical shifts is particularly important. DFT calculations can accurately predict the chemical shifts for both the fluorine atom on the phenyl ring and the trifluoromethyl group. nih.gov These predictions can help in assigning the peaks in the experimental spectrum and can also be used to study the effects of conformation and solvent on the chemical shifts. The calculations can distinguish between different stereoisomers and conformers, which might be difficult to resolve experimentally. nih.gov

Solvent Effects and Environmental Interactions

Most chemical reactions and many spectroscopic measurements are performed in a solvent. The solvent can have a significant impact on the properties and reactivity of a molecule. Computational models can account for solvent effects in several ways. ucsb.edu

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.govacs.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For this compound, a PCM calculation could be used to study how the dipole moment and the energies of different conformers change in solvents of different polarities.